

2-Chloro-5-fluoro-4-methoxypyrimidine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-methoxypyrimidine

Cat. No.: B1590447

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-5-fluoro-4-methoxypyrimidine**

Abstract

2-Chloro-5-fluoro-4-methoxypyrimidine is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis is dictated by its structure and reactivity, which can be comprehensively understood through modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Rather than merely presenting data, we delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into spectral interpretation and data acquisition. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize and validate similar heterocyclic intermediates.

Molecular Structure and Spectroscopic Implications

The structure of **2-Chloro-5-fluoro-4-methoxypyrimidine** forms the basis for all spectroscopic predictions. The pyrimidine ring is an electron-deficient aromatic system, and its properties are further modulated by four distinct substituents: a chloro group at position 2, a fluoro group at position 5, a methoxy group at position 4, and a hydrogen atom at position 6. Each functional group imparts a unique and predictable signature on the NMR, IR, and MS spectra.

- The Pyrimidine Core: The nitrogen atoms and the aromatic system will dominate the ^{13}C NMR chemical shifts and give rise to characteristic stretching vibrations in the IR spectrum.
- Substituent Effects:
 - -Cl (Chloro): An electron-withdrawing group that influences the electronic environment of adjacent carbons. Its isotopic signature (^{35}Cl and ^{37}Cl) is a critical diagnostic tool in mass spectrometry.
 - -F (Fluoro): A highly electronegative atom that strongly influences NMR spectra through space and through bonds, causing characteristic chemical shifts and coupling constants in ^1H , ^{13}C , and ^{19}F NMR.
 - -OCH₃ (Methoxy): An electron-donating group that provides distinct signals in ^1H and ^{13}C NMR and characteristic C-O stretching in IR.
 - -H (Aromatic Proton): The sole proton on the pyrimidine ring provides a key signal in ^1H NMR, with its chemical shift and splitting pattern being highly informative.

Caption: Molecular structure of **2-Chloro-5-fluoro-4-methoxypyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For **2-Chloro-5-fluoro-4-methoxypyrimidine**, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the methoxy group and the single aromatic proton.

- Methoxy Protons (-OCH₃): A singlet integrating to 3 protons is expected around δ 4.0-4.2 ppm. The methoxy group is attached to a carbon (C4) adjacent to two nitrogen atoms and flanked by a fluorine-bearing carbon, leading to a downfield shift.

- Aromatic Proton (H6): This proton is attached to a carbon (C6) adjacent to a nitrogen atom and coupled to the fluorine at C5. This will result in a doublet with an expected chemical shift in the range of δ 8.0-8.5 ppm. The coupling constant (^3JHF) is anticipated to be in the range of 2-4 Hz. The electron-deficient nature of the pyrimidine ring is responsible for this significant downfield shift.[1][2]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display five signals, one for each carbon atom in the pyrimidine ring. The chemical shifts are heavily influenced by the attached substituents and their position within the ring. All carbon signals will likely exhibit coupling to the fluorine atom.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Expected C-F Coupling	Rationale
C2	155-160	$^3\text{JCF} \approx 2\text{-}5 \text{ Hz}$	Attached to electronegative Cl and flanked by two N atoms.
C4	165-170	$^2\text{JCF} \approx 15\text{-}25 \text{ Hz}$	Attached to OCH_3 and N, significantly deshielded. Strong two-bond coupling to F.
C5	140-145	$^1\text{JCF} \approx 230\text{-}260 \text{ Hz}$	Directly bonded to F, resulting in a large one-bond coupling constant and a downfield shift.
C6	145-150	$^2\text{JCF} \approx 20\text{-}30 \text{ Hz}$	Attached to H and adjacent to N. Strong two-bond coupling to F.
$-\text{OCH}_3$	55-60	No significant coupling	Typical range for a methoxy group attached to an aromatic system.

Predicted ^{19}F NMR Spectrum

^{19}F NMR is crucial for confirming the presence and environment of the fluorine atom. A single signal is expected.

- Fluorine Signal (-F): A doublet is predicted, arising from coupling to the adjacent aromatic proton (H6). The chemical shift is highly dependent on the solvent and reference standard but can be expected in the typical range for fluoro-aromatic compounds, approximately δ

-120 to -140 ppm relative to CFCl_3 .^{[3][4]} The coupling constant should match that observed in the ^1H NMR spectrum ($^3\text{JHF} \approx 2\text{-}4$ Hz).

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.^[5]
^[6]

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
3100-3000	Medium	Aromatic C-H Stretch (H ₆)
2980-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1620-1550	Strong	C=N and C=C Ring Stretching
1480-1400	Strong	Aromatic Ring Vibrations
1280-1240	Strong	Asymmetric C-O-C Stretch (Aryl-O-CH ₃)
1150-1050	Strong	C-F Stretch
850-750	Strong	C-Cl Stretch

The fingerprint region (below 1500 cm^{-1}) will contain a complex pattern of bands characteristic of the overall molecular structure, including C-H bending and ring deformation modes. The C=N and C=C stretching vibrations are key indicators of the heterocyclic aromatic system.^{[7][8]}
^[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules, which typically induces extensive and reproducible fragmentation.^{[10][11][12]}

Molecular Ion Peak

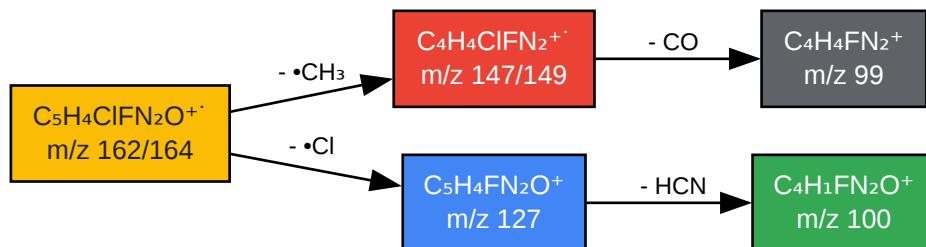
The molecular weight of **2-Chloro-5-fluoro-4-methoxypyrimidine** ($C_5H_4ClFN_2O$) is 162.55 g/mol. A key diagnostic feature will be the isotopic pattern of the molecular ion (M^{+}) due to the presence of chlorine.

- $[M]^{+}$: A peak at m/z 162, corresponding to the molecule containing the ^{35}Cl isotope.
- $[M+2]^{+}$: A peak at m/z 164, corresponding to the molecule with the ^{37}Cl isotope.

The relative intensity of these two peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[13][14]

Predicted Fragmentation Pathway

Energetic molecular ions generated by EI will undergo fragmentation to produce more stable daughter ions. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen or side-chain groups.[15][16][17]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]

- 3. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. researchgate.net [researchgate.net]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. researchgate.net [researchgate.net]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Chloro-5-fluoro-4-methoxypyrimidine spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590447#2-chloro-5-fluoro-4-methoxypyrimidine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com